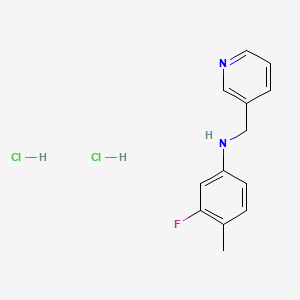

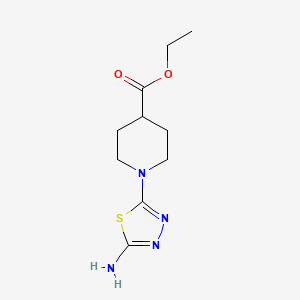

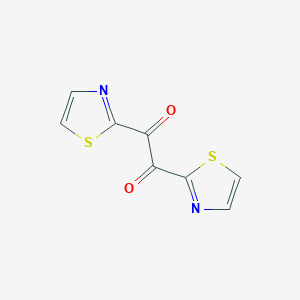

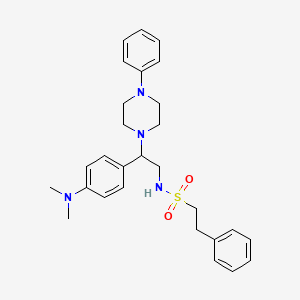

Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3,4-Thiadiazole derivatives have shown extensive biological activities, such as anti-inflammatory, anticancer, antifungal, antibacterial, and plant growth regulator activities . A series of novel 1,3,4-thiadiazole derivatives of glucosides were synthesized by the starting materials d-glucose and 5-amino-1,3,4-thiadiazole-2-thiol .

Synthesis Analysis

The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .

Molecular Structure Analysis

The molecular docking simulation was performed using AutoDock4 by docking all synthesized compound and standard inhibitors into the crystal structure of Jack bean urease .

Chemical Reactions Analysis

The yield of the reaction was 71%; mp: 188–190°C; IR (KBr): 3356, 3312, 3048, 2960, 1686, 1620, 1608 cm−1; 1 H NMR (DMSO-d 6, 500 MHz) δ (ppm): 8.69 (t, J = 6.0 Hz, 1H, NH), 7.36 (d, J = 8.4 Hz, 2H, H 3, 5), 7.31 (s, 2H, NH 2), 7.24 (d, J = 8.4 Hz, 2H, H 2, 6), 4.28 (d, J = 6 Hz, 2H, CH 2 -phe), 3.33 (s, 2H, CH 2); 13 C NMR (DMSO-d 6, 125 MHz) δ (ppm): 170.4, 167.5, 159.3, 159.2, 149.4, 138.5, 131.8, 129.5, 128.6, 42.3, 38.2, 38.1 ppm; mass spectra (M +) at m / z 359.26 .

Physical And Chemical Properties Analysis

The 1H NMR spectrum showed triplet signal at δ = 1.39 ppm corresponding to methyl group of OCH 2 CH 3, two singlet signals at 2.31 and 2.52 ppm corresponding to the CH 3 groups, quartet signal at 4.33 ppm corresponding to methylene group of OCH 2 CH 3 and two doublet signals at 8.33 and 8.42 ppm of the protons of 4-NO 2 C 6 H 4 .

Applications De Recherche Scientifique

Antimicrobial Agents

Compounds with a 1,3,4-thiadiazole moiety have been found to have potent antimicrobial properties . For instance, a series of 1,3,4-thiadiazole derivatives were synthesized and tested against E. coli, B. mycoides, and C. albicans, with four compounds showing particularly strong antimicrobial activity .

Antifungal Agents

1,3,4-Thiadiazole derivatives have also been found to exhibit good antifungal activities . In one study, a series of novel 1,3,4-thiadiazole derivatives of glucosides showed good antifungal activities, particularly against Phytophthora infestans .

Antibacterial Agents

1,3,4-Thiadiazole compounds have been found to exhibit antibacterial activities against various bacteria . However, the antibacterial activities against Xanthomonas oryzae p v. oryzae (Xoo), Xanthomonas campestris p v. citri (Xcc) were found to be moderate to poor .

Anticancer Agents

1,3,4-Thiadiazole moiety has been associated with anticancer properties . However, specific studies on “Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate” in this context are not readily available.

Antidiabetic Agents

Compounds with a 1,3,4-thiadiazole scaffold have been associated with antidiabetic properties . However, specific studies on “Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate” in this context are not readily available.

Antihypertensive Agents

1,3,4-Thiadiazole compounds have been associated with antihypertensive properties . However, specific studies on “Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate” in this context are not readily available.

Mécanisme D'action

Safety and Hazards

Orientations Futures

The synthesized polymers exhibit high activity to control the growth of pathogenic bacteria (S. aureus, B. subtilis, E. coli, and P. aeruginosa), and unicellular fungi (C. albicans). The new polymers were mixed with three film-forming agents: polyvinyl alcohol, hydroxyethyl cellulose, and carboxymethyl cellulose to form six film dressings . Therefore, these compounds might be a promising candidate for further evaluation.

Propriétés

IUPAC Name |

ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O2S/c1-2-16-8(15)7-3-5-14(6-4-7)10-13-12-9(11)17-10/h7H,2-6H2,1H3,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQUAOCYSHLFKNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=NN=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2503840.png)

![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(4-methylsulfanylphenyl)methanone](/img/structure/B2503845.png)

![N-(2-ethyl-6-methylphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2503846.png)

![5-(4-ethoxyphenyl)-1-(3-methylbenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2503849.png)

![(2E)-4,4-dimethyl-2-[(3-nitrophenyl)methylidene]-3-oxopentanenitrile](/img/structure/B2503856.png)